molecular formula C5H7NS B13783087 4,5-Dimethylisothiazole CAS No. 27330-47-8

4,5-Dimethylisothiazole

Cat. No.: B13783087
CAS No.: 27330-47-8
M. Wt: 113.18 g/mol
InChI Key: SPRVGONRQZESPA-UHFFFAOYSA-N
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Description

4,5-Dimethylisothiazole is a heterocyclic compound with the molecular formula C₅H₇NS It is a derivative of isothiazole, characterized by the presence of two methyl groups at the 4 and 5 positions of the isothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethylisothiazole typically involves the lithiation of isothiazole at the C-5 position using n-butyllithium, followed by quenching with methyl iodide to introduce the methyl group . Another method involves the preparation of C-4 isothiazolyl Grignard reagents by treating 4-iodoisothiazole with ethylmagnesium bromide, followed by quenching with various electrophiles to obtain 4-substituted isothiazoles .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethylisothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and various substituted isothiazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

4,5-Dimethylisothiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dimethylisothiazole involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, depending on its structure and the functional groups present. The pathways involved in its mechanism of action are still under investigation, but it is known to interfere with cellular processes such as signal transduction and metabolic pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the two methyl groups, which can influence its chemical reactivity and biological activity. This structural modification can lead to differences in its interaction with molecular targets compared to its analogs .

Properties

IUPAC Name

4,5-dimethyl-1,2-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NS/c1-4-3-6-7-5(4)2/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRVGONRQZESPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334312
Record name 4,5-Dimethylisothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27330-47-8
Record name 4,5-Dimethylisothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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